molecular formula C42H27NO12 B3011887 Tris(3',5'-dicarboxy-4-biphenylyl)amine CAS No. 1347748-59-7

Tris(3',5'-dicarboxy-4-biphenylyl)amine

Cat. No.: B3011887
CAS No.: 1347748-59-7
M. Wt: 737.673
InChI Key: BKJUCTFGLOCGRV-UHFFFAOYSA-N
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Description

Tris(3',5'-dicarboxy-4-biphenylyl)amine is a trisubstituted aromatic amine featuring a central nitrogen atom bonded to three biphenylyl groups, each substituted with dicarboxy (–COOH) functional groups at the 3' and 5' positions. This compound is hypothesized to exhibit enhanced solubility in polar solvents and robust electronic properties due to the electron-withdrawing carboxylate groups, which may facilitate applications in organic electronics, catalysis, or sensor technologies.

Properties

IUPAC Name

5-[4-[4-(3,5-dicarboxyphenyl)-N-[4-(3,5-dicarboxyphenyl)phenyl]anilino]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27NO12/c44-37(45)28-13-25(14-29(19-28)38(46)47)22-1-7-34(8-2-22)43(35-9-3-23(4-10-35)26-15-30(39(48)49)20-31(16-26)40(50)51)36-11-5-24(6-12-36)27-17-32(41(52)53)21-33(18-27)42(54)55/h1-21H,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUCTFGLOCGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N(C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3’,5’-dicarboxy-4-biphenylyl)amine typically involves the reaction of 3,5-dicarboxy-4-biphenylboronic acid with tris(4-bromophenyl)amine under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of Tris(3’,5’-dicarboxy-4-biphenylyl)amine follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as column chromatography and crystallization, are crucial to obtaining the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tris(3’,5’-dicarboxy-4-biphenylyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Tris(3’,5’-dicarboxy-4-biphenylyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and other porous materials.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer, due to its unique structural properties.

    Industry: Utilized in the development of advanced materials for catalysis, gas storage, and separation technologies.

Mechanism of Action

The mechanism of action of Tris(3’,5’-dicarboxy-4-biphenylyl)amine is primarily related to its ability to form stable, porous structures. The carboxylic acid groups can coordinate with metal ions to form metal-organic frameworks, which have high surface areas and tunable pore sizes. These properties make the compound useful in applications such as catalysis, where it can facilitate chemical reactions by providing a large surface area for reactants to interact.

Comparison with Similar Compounds

Tris(4-nitrophenyl)amine

  • Substituents: Three nitro (–NO₂) groups at the para positions.
  • Core Structure : Triphenylamine.
  • Electronic Properties : Strong electron-withdrawing nitro groups reduce electron density on the aromatic core, enhancing oxidative stability and charge transport capabilities.
  • Contrast : Compared to the target compound, nitro groups lack the hydrogen-bonding capacity of carboxylates, which may limit interfacial interactions in device applications.

Tris(2-bromo-4-methylphenyl)amine

  • Substituents : Bromo (–Br) and methyl (–CH₃) groups at the 2 and 4 positions.
  • Core Structure : Triphenylamine.
  • Electronic Properties : Bromine’s electron-withdrawing effect is moderated by the electron-donating methyl group, creating a balance that supports radical formation under UV irradiation .
  • Applications : Used in optoelectronic devices and sensors due to its photoactive and electroactive properties .
  • Contrast : The biphenylyl core of the target compound likely extends conjugation, improving charge mobility compared to this triphenylamine derivative.

Tris(4-formylphenyl)amine

  • Substituents : Formyl (–CHO) groups at the para positions.
  • Core Structure : Triphenylamine.
  • Electronic Properties : Formyl groups enhance reactivity for further functionalization (e.g., Schiff base formation) but offer weaker electron withdrawal than carboxylates .
  • Applications : Intermediate in synthesizing ligands or covalent organic frameworks (COFs).

Tris[4′-(2-thienyl)-4-biphenylyl]amine

  • Substituents : Thienyl (–C₄H₃S) groups appended to biphenylyl cores.
  • Core Structure : Biphenylylamine with extended π-conjugation.
  • Electronic Properties : Thienyl groups enhance charge delocalization and light absorption, making this compound suitable for organic photovoltaics and light-emitting diodes .
  • Applications : Used in hole-transport layers in OLEDs due to high hole mobility.
  • Contrast : While both compounds feature biphenylyl cores, the target’s dicarboxy groups may improve interfacial adhesion in devices compared to thienyl’s hydrophobic nature.

Tris-(4-carboxybenzoyl) Alkaneamines

  • Substituents : Carboxy (–COOH) groups via benzoyl linkers.
  • Core Structure : Aliphatic amines (e.g., ethylenediamine derivatives).
  • Electronic Properties : Carboxylates enable pH-dependent solubility and metal coordination, useful in ligand design .
  • Applications : Chelating agents for metal ions in catalysis or biomedicine.
  • Contrast : The aromatic biphenylyl core of the target compound likely offers superior thermal stability and electronic conductivity compared to aliphatic analogs.

Biological Activity

Tris(3',5'-dicarboxy-4-biphenylyl)amine (TDBA) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of TDBA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

TDBA is characterized by its tripodal structure, featuring three 3',5'-dicarboxy-4-biphenylyl groups attached to a central amine. This unique configuration contributes to its diverse interactions with biological systems.

Biological Activity Overview

The biological activity of TDBA can be categorized into several key areas:

  • Antimicrobial Activity : TDBA has shown promising antibacterial properties against various pathogens.
  • Anticancer Potential : Research indicates that TDBA may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound exhibits potential in reducing inflammation.

Antimicrobial Activity

TDBA has been tested against a range of bacterial strains. In vitro studies demonstrated that TDBA possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for TDBA ranged from 20 to 50 µg/mL, indicating its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Potential

The anticancer effects of TDBA have been evaluated in various cancer cell lines. Notably, studies have reported that TDBA induces apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Breast Cancer

In a study involving MCF-7 cells, TDBA treatment resulted in:

  • Increased Apoptosis : Flow cytometry analysis indicated a significant increase in apoptotic cells after TDBA treatment.
  • Cell Cycle Arrest : TDBA caused G1 phase arrest, inhibiting cell cycle progression.

Anti-inflammatory Effects

TDBA's anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that TDBA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Control (pg/mL) TDBA Treated (pg/mL)
TNF-alpha1500300
IL-61200200

The mechanisms underlying the biological activities of TDBA are still under investigation. However, preliminary studies suggest that its effects may be attributed to:

  • Inhibition of Enzymatic Activity : TDBA may inhibit specific enzymes involved in bacterial metabolism.
  • Regulation of Signaling Pathways : The compound appears to modulate pathways associated with cell survival and apoptosis.

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